

A Technical Guide to 10-Gingerol: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: 10-Gingerol

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Abstract

10-Gingerol, a prominent bioactive phenolic compound found in the rhizome of ginger (*Zingiber officinale*), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **10-Gingerol**. It includes a compilation of quantitative data, detailed experimental protocols for its isolation, synthesis, and key biological assays, and visualizations of the signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

10-Gingerol, systematically named (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one, is a beta-hydroxy ketone with a vanillyl group and a ten-carbon alkyl chain.[1][2] This structure contributes to its characteristic pungency and its lipophilic nature, which influences its bioavailability and biological activity.[3]

Table 1: Physicochemical Properties of **10-Gingerol**

Property	Value	References
Chemical Formula	C ₂₁ H ₃₄ O ₄	[2]
Molecular Weight	350.49 g/mol	[2]
CAS Number	23513-15-7	[2]
IUPAC Name	(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one	[1]
Appearance	Off-white to tan powder, crystalline solid	[1][4]
Melting Point	30-32 °C	[1][5]
Solubility	Soluble in methanol (5 mg/mL), ethanol (30 mg/mL), DMSO (25-70 mg/mL), DMF (30 mg/mL), and PBS (pH 7.2) (1 mg/mL). Insoluble in water.	[1][4][6][7]
Lipophilicity (LogP)	The lipophilicity of gingerols increases with the length of their alkyl side chain.	[3]
UV max (in Ethanol)	281 nm	[4]

Table 2: Spectroscopic Data Summary for **10-Gingerol**

Spectroscopic Technique	Key Findings	References
¹ H-NMR & ¹³ C-NMR	Spectra confirm the presence of a vanillyl group, a long alkyl chain, a ketone, and a secondary alcohol. Specific chemical shifts have been reported in the literature.	[8] [9] [10] [11]
Mass Spectrometry (MS)	Negative ion electrospray ionization typically shows a deprotonated molecule [M-H] ⁻ at m/z 349. Characteristic fragmentation involves cleavage at the C4-C5 bond, resulting in a neutral loss of 194 u.	[1] [6] [7] [12]
Fourier-Transform Infrared (FT-IR) Spectroscopy	Spectra show characteristic peaks for hydroxyl (O-H), alkyl (C-H), and carbonyl (C=O) stretching, confirming the functional groups present in the molecule.	[4] [13]

Biological Activities and Mechanisms of Action

10-Gingerol exhibits a wide range of biological activities, making it a promising candidate for therapeutic development. Its primary effects are anti-inflammatory, antioxidant, and anticancer.

Anti-inflammatory Activity

10-Gingerol demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[\[14\]](#)[\[15\]](#)[\[16\]](#) A significant mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[\[14\]](#)[\[15\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) It also inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory cascade.[\[3\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Antioxidant Activity

The antioxidant properties of **10-Gingerol** contribute significantly to its protective effects. It is an effective scavenger of various free radicals, including superoxide and hydroxyl radicals.[\[1\]](#)[\[4\]](#)[\[16\]](#) Studies have shown its ability to increase the expression of antioxidant enzymes.[\[20\]](#)

Table 3: Antioxidant Activity of **10-Gingerol**

Assay	IC ₅₀ / Activity	References
DPPH Radical Scavenging	IC ₅₀ : 10.47 µM	[4] [23]
Superoxide Radical Scavenging	IC ₅₀ : 1.68 µM	[4] [23]
Hydroxyl Radical Scavenging	IC ₅₀ : 1.35 µM	[4] [23]

Anticancer Activity

10-Gingerol has demonstrated promising anticancer activity in various cancer cell lines, including breast, colon, and ovarian cancer.[\[9\]](#)[\[12\]](#)[\[21\]](#)[\[24\]](#) Its mechanisms of action include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of invasion and metastasis.[\[12\]](#)[\[21\]](#)[\[24\]](#) These effects are mediated through the modulation of several signaling pathways, including the Akt and p38 MAPK pathways.[\[21\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Table 4: Anticancer Activity of **10-Gingerol**

Cancer Cell Line	Effect	IC ₅₀ / Concentration	References
MDA-MB-231 (Breast Cancer)	Inhibition of proliferation and invasion	IC ₅₀ : 12.1 µM	[21] [23]
HCT116 (Colon Cancer)	Inhibition of proliferation, induction of apoptosis	30 µM	[27]
HEY (Ovarian Cancer)	Inhibition of cell growth, G2 phase arrest	100-200 µM	[24]
OVCAR3 (Ovarian Cancer)	Inhibition of cell growth	200 µM	[24]
SKOV-3 (Ovarian Cancer)	Inhibition of cell growth	200 µM	[24]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and key biological assays of **10-Gingerol**.

Isolation of 10-Gingerol from Ginger Rhizome

This protocol is based on a simple maceration and chromatographic purification process.[\[5\]](#)[\[15\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Materials:

- Dried ginger rhizome powder
- 95% Ethanol
- Methanol
- Hexane

- Ethyl acetate
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography column

Procedure:

- Extraction: Macerate 100 g of dried ginger powder in 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.
- Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oleoresin.
- Purification:
 - Prepare a silica gel column (e.g., 60-120 mesh) using a suitable solvent system such as hexane:ethyl acetate (e.g., 7:3 v/v).
 - Dissolve the crude oleoresin in a minimal amount of the mobile phase and load it onto the column.
 - Elute the column with the hexane:ethyl acetate gradient, starting with a lower polarity and gradually increasing the polarity.
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.
 - Combine the fractions containing **10-Gingerol** (identified by comparison with a standard or by spectroscopic analysis).
 - Evaporate the solvent from the combined fractions to yield purified **10-Gingerol**.

One-Pot Synthesis of 10-Gingerol

This protocol describes a convenient one-pot synthesis of racemic **10-Gingerol** via an aldol condensation.^{[8][33][34]}

Materials:

- Zingerone
- n-Butyllithium (n-BuLi) in hexane
- Lithium diisopropylamide (LDA)
- Decanal
- Dry Tetrahydrofuran (THF)
- 10% Hydrochloric acid (HCl)
- Diethyl ether
- Silica gel for column chromatography

Procedure:

- Dianion Formation:
 - To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zingerone (1.0 equivalent) and dry THF.
 - Cool the solution to -78 °C.
 - Add n-BuLi (1.0 equivalent) dropwise and stir for 30 minutes at -78 °C.
 - In a separate flask, prepare LDA by adding n-BuLi to diisopropylamine in THF at -78 °C.
 - Add the zingerone anion solution dropwise to the freshly prepared LDA solution at -78 °C and stir for 1 hour to form the dianion.
- Aldol Condensation:

- Slowly add a solution of decanal (1.0 equivalent) in dry THF to the dianion solution at -78 °C.
- Stir the reaction mixture at -78 °C for 3 hours.
- Work-up and Purification:
 - Warm the reaction to 0 °C and quench by adding 10% HCl.
 - Extract the product with diethyl ether.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the organic layer under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of chloroform:ethyl acetate) to obtain pure **10-Gingerol**.

DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant activity of **10-Gingerol**.[\[4\]](#)
[\[23\]](#)

Materials:

- **10-Gingerol** stock solution (in methanol or ethanol)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
- Methanol or ethanol
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the **10-Gingerol** stock solution in the appropriate solvent.

- In a 96-well plate, add 100 µL of each **10-Gingerol** dilution to separate wells.
- Add 100 µL of the DPPH solution to each well.
- For the control, add 100 µL of the solvent instead of the **10-Gingerol** solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

Cell Viability (MTT) Assay

This protocol is used to determine the effect of **10-Gingerol** on the proliferation of cancer cells. [\[14\]](#)[\[24\]](#)[\[35\]](#)[\[36\]](#)

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- **10-Gingerol** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plate
- CO₂ incubator
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.
- Prepare various concentrations of **10-Gingerol** in complete culture medium from the stock solution.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **10-Gingerol**. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for NF-κB Pathway

This protocol can be used to investigate the effect of **10-Gingerol** on the activation of the NF-κB signaling pathway.^[19]

Materials:

- Cell line (e.g., RAW 264.7 macrophages)
- Lipopolysaccharide (LPS)
- **10-Gingerol**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels

- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IkB α , anti-IkB α , anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

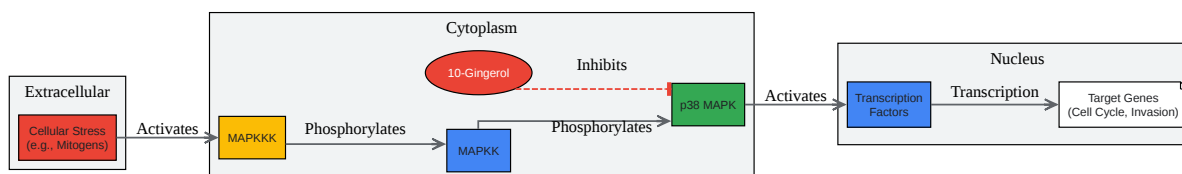
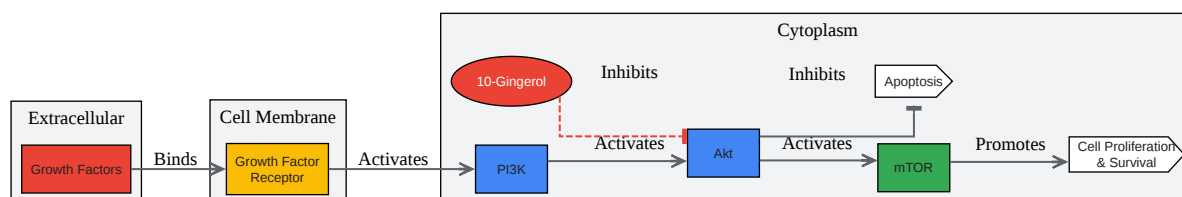
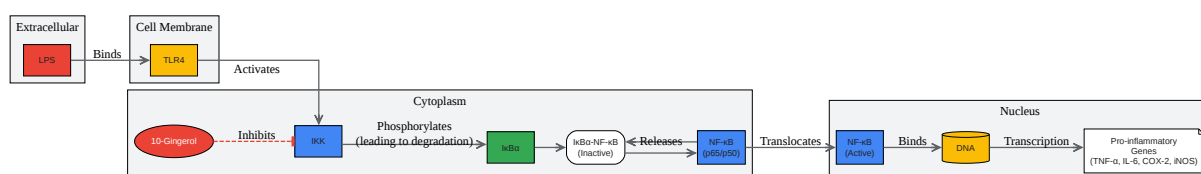
Procedure:

- Cell Treatment: Plate the cells and treat them with **10-Gingerol** for a specified time before stimulating with LPS to induce NF- κ B activation.
- Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4 °C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control like β -actin to determine the relative protein expression levels.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by **10-Gingerol**.

Inhibition of the NF- κ B Signaling Pathway



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